molecular formula C9H12BrNO B1400931 5-Bromo-2-isobutoxypyridine CAS No. 1251385-87-1

5-Bromo-2-isobutoxypyridine

Cat. No. B1400931
Key on ui cas rn: 1251385-87-1
M. Wt: 230.1 g/mol
InChI Key: PEGNKNXWZBYWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772343B2

Procedure details

A solution of nBuLi in hexane (2.5 M, 70 mL, 0.176 mol) was added to a solution of 5-bromo-2-isobutoxy-pyridine (Preparation 8, 27 g, 0.117 mol) in THF (300 mL) under a nitrogen atmosphere at −78° C. After stirring for 1 hour, trimethyl borate (18.3 g, 0.176 mol) was added. The mixture was stirred at 0° C. for 1 hour then diluted with 3N NaOH (15 mL) and hydrogen peroxide (30%, 175 mL). The resulting mixture was stirred at room temperature for 1 hour and extracted with EtOAc (3×500 mL). The combined organics were washed with saturated aqueous sodium sufite (3×500 mL), brine (300 mL) then dried over sodium sulfate and filtered. The filtrate was concentrated in vacuo to yield the crude product that was purified by silica gel chromatography (petroleum ether/EtOAc 100:1 to 10:1) to give the title compound as an off-white solid (6.0 g).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.Br[C:13]1[CH:14]=[CH:15][C:16]([O:19][CH2:20][CH:21]([CH3:23])[CH3:22])=[N:17][CH:18]=1.B(OC)(OC)[O:25]C>C1COCC1.[OH-].[Na+].OO>[CH2:20]([O:19][C:16]1[N:17]=[CH:18][C:13]([OH:25])=[CH:14][CH:15]=1)[CH:21]([CH3:23])[CH3:22] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
70 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
27 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OCC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×500 mL)
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous sodium sufite (3×500 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude product that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (petroleum ether/EtOAc 100:1 to 10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)OC1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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